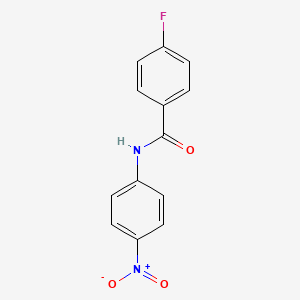

4-fluoro-N-(4-nitrophenyl)benzamide

描述

4-Fluoro-N-(4-nitrophenyl)benzamide is a benzamide derivative characterized by a fluorine substituent at the para position of the benzoyl ring and a 4-nitrophenyl group attached to the amide nitrogen. The electron-withdrawing nitro and fluorine groups modulate the molecule’s reactivity, solubility, and intermolecular interactions, making it a candidate for applications in medicinal chemistry and materials science .

属性

分子式 |

C13H9FN2O3 |

|---|---|

分子量 |

260.22 g/mol |

IUPAC 名称 |

4-fluoro-N-(4-nitrophenyl)benzamide |

InChI |

InChI=1S/C13H9FN2O3/c14-10-3-1-9(2-4-10)13(17)15-11-5-7-12(8-6-11)16(18)19/h1-8H,(H,15,17) |

InChI 键 |

GSRATABOOOOTDV-UHFFFAOYSA-N |

规范 SMILES |

C1=CC(=CC=C1C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])F |

产品来源 |

United States |

相似化合物的比较

Substituent Effects on Molecular Geometry and Crystallography

- 2-Nitro-N-(4-nitrophenyl)benzamide: This analog replaces fluorine with a nitro group at the benzamide’s 2-position. X-ray crystallography reveals an orthorhombic crystal system (space group P 2₁2₁2₁) with unit cell dimensions $a = 8.9443(10)$ Å, $b = 9.7147(11)$ Å, and $c = 13.8016(16)$ Å. The dihedral angle between the aromatic rings is $82.32(4)^\circ$, and intramolecular C–H···O hydrogen bonding stabilizes the structure .

4-Bromo-N-(2-nitrophenyl)benzamide : Substituting fluorine with bromine introduces greater steric bulk and polarizability. Crystallographic studies show two molecules (A and B) per asymmetric unit, with structural parameters differing from the 4-fluoro analog due to bromine’s larger atomic radius and weaker electronegativity .

Spectroscopic and Physicochemical Properties

- 4-Fluoro-N-(4-fluorophenyl)benzamide : $^{19}\text{F}$ NMR studies reveal distinct chemical shifts for trans and cis O-silyl imidate isomers during silylation with BSA, demonstrating fluorine’s sensitivity to electronic environments .

- 4-Ethoxy-N-(4-fluorophenyl)benzamide: Exhibits a molar mass of 259.28 g·mol⁻¹ and a structural formula (C₁₅H₁₄FNO₂) differing by an ethoxy group. The ethoxy substituent increases hydrophobicity compared to the nitro group, impacting solubility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。